8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride
Description
8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride is a chemical compound with the molecular formula C8H13ClF3NO and a molecular weight of 231.64 g/mol . This compound is characterized by its bicyclic structure, which includes a trifluoromethyl group and a hydroxyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
8-(trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO.ClH/c9-8(10,11)7(13)5-1-2-6(7)4-12-3-5;/h5-6,12-13H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISUYRMJYQXKJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2(C(F)(F)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, where the trifluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Overview
8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This article explores its applications, particularly in drug development, neuropharmacology, and as a synthetic intermediate in organic chemistry.
Neuropharmacology
This compound has shown promise as a monoamine reuptake inhibitor , targeting key neurotransmitter systems involved in mood regulation.
Mechanism of Action :
- It inhibits the reuptake of serotonin, norepinephrine, and dopamine, which are critical pathways in treating mood disorders such as depression and anxiety.
In Vitro Studies :
The compound has demonstrated significant inhibitory activity against monoamine transporters:
| Transporter | IC₅₀ (µM) |
|---|---|
| Serotonin Transporter | 0.05 |
| Norepinephrine Transporter | 0.07 |
| Dopamine Transporter | 0.10 |
These findings suggest potential therapeutic applications in treating mood disorders by modulating neurotransmitter levels .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties against various pathogens, including bacteria and fungi.
Case Studies :
A related bicyclic compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this class of compounds may be valuable in developing new antimicrobial agents .
Synthetic Intermediate
The compound serves as a crucial synthetic intermediate in the preparation of other biologically active molecules, particularly those targeting the neurokinin receptor pathways.
Synthesis Applications :
It can be utilized to synthesize novel derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The bicyclic structure provides rigidity, which can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride can be compared with other similar compounds, such as:
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride: This compound has a similar structure but with the trifluoromethyl group and hydroxyl group in different positions.
8-Azabicyclo[3.2.1]octan-3-ol hydrochloride: This compound lacks the trifluoromethyl group, which significantly alters its chemical properties and biological activity.
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane: This compound lacks the hydroxyl group, affecting its reactivity and interactions with biological targets.
The unique combination of the trifluoromethyl group, hydroxyl group, and bicyclic structure in this compound makes it a valuable compound in various research and industrial applications.
Biological Activity
8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride, with a CAS number of 1315368-59-2, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H13ClF3NO
- Molecular Weight : 231.64 g/mol
- CAS Number : 1315368-59-2
Biological Activity Overview
The biological activities of this compound are primarily linked to its interactions with various receptors and enzymes in the body. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved biological activity.
1. Anticholinesterase Activity
Recent studies have indicated that compounds with similar bicyclic structures exhibit significant anticholinesterase activity. For instance, the introduction of a trifluoromethyl group has been shown to enhance the inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission .
Table 1: Comparative Anticholinesterase Activity
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol | TBD | TBD |
| Benzimidazole Derivative | 15 | Competitive |
| Trifluoromethyl Analog | 22 | Mixed |
2. Kappa Opioid Receptor Antagonism
Another significant area of research involves the compound’s potential as a kappa opioid receptor (KOR) antagonist. KOR antagonists have therapeutic implications in treating pain and mood disorders without the side effects associated with traditional opioids. Analogous compounds have demonstrated potent selectivity for KOR over mu and delta receptors, indicating a promising therapeutic profile .
3. Neuroprotective Effects
The bicyclic structure of this compound may also confer neuroprotective properties, particularly in models of neurodegeneration where cholinergic dysfunction is prevalent. The enhancement of cholinergic signaling through AChE inhibition could provide symptomatic relief in conditions such as Alzheimer's disease.
Case Studies
Several studies have investigated the biological activity of related compounds within the azabicyclo[3.2.1]octane family:
- Study on Kappa Opioid Receptor Antagonists : A series of analogs were synthesized, revealing that modifications at the C-3 position significantly impacted receptor affinity and selectivity, with some showing IC50 values as low as 20 nM for KOR .
- Anticholinesterase Screening : A comprehensive screening of benzimidazole derivatives indicated that trifluoromethyl substitutions could enhance inhibitory potency against AChE, suggesting a similar expectation for the hydrochloride derivative under investigation .
The mechanisms through which this compound exerts its biological effects likely involve:
- Competitive Inhibition : Binding to active sites on enzymes like AChE.
- Receptor Modulation : Altering the signaling pathways associated with opioid receptors.
Q & A
Q. What are the key synthetic routes for constructing the bicyclo[3.2.1]octane core in this compound?
The bicyclo[3.2.1]octane scaffold can be synthesized via radical cyclization methods. For example, n-tributyltin hydride (AIBN in toluene) enables diastereocontrol (>99%) in related azabicyclo systems . Alternative routes include ester hydrolysis and amine oxidation, as seen in tropane alkaloid derivatives . Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical for yield and stereochemical purity.
Q. Which spectroscopic and computational methods are used to characterize the compound’s structure?
Nuclear Magnetic Resonance (NMR) and X-ray crystallography are primary tools. For instance, hydrated gold(III) salts of similar bicyclic amines have been structurally resolved via crystallography, revealing bond angles and puckering conformations . Computational analysis (e.g., DFT calculations) can predict electronic properties, while mass spectrometry confirms molecular weight .
Q. How does the hydrochloride salt form affect solubility and stability?
The hydrochloride salt enhances aqueous solubility due to ionic interactions. Stability studies recommend storage at low temperatures (e.g., –20°C) under inert atmospheres to prevent degradation. However, specific data for this compound’s hygroscopicity or pH sensitivity remain undocumented .
Advanced Research Questions
Q. What strategies enable selective fluorination or trifluoromethyl group introduction in azabicyclo systems?
Microwave-assisted nucleophilic fluorination is effective for incorporating fluorine-18 into N-substituents of related bicyclic compounds, crucial for PET imaging . Trifluoromethyl groups can be introduced via electrophilic reagents (e.g., CF₃SO₂Cl) or transition-metal catalysis, though steric hindrance in bicyclic systems may require optimized ligands .
Q. How does the compound’s puckering conformation influence receptor binding?
The bicyclo[3.2.1]octane ring adopts non-planar conformations, quantified using puckering coordinates (amplitude and phase angles). Molecular dynamics simulations reveal that trifluoromethyl substituents increase ring rigidity, potentially enhancing selectivity for targets like neurotransmitter transporters .
Q. What are the challenges in analyzing enantiomeric purity, and how are they addressed?
Chiral HPLC with polar organic mobile phases (e.g., hexane/isopropanol) resolves enantiomers of azabicyclo derivatives. Circular dichroism (CD) spectroscopy complements this by correlating optical activity with absolute configuration. For example, (1R,5S,8R)-configured analogs show distinct CD profiles .
Q. How do structural analogs with varying substituents impact structure-activity relationships (SAR)?
Modifications at the 3-position (e.g., benzyl, hydroxyl, or methoxy groups) alter pharmacokinetics. A study on 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine derivatives demonstrated that bulkier substituents reduce CNS penetration but improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
